HIV-1 Integrase Inhibitory Activity in Enzymatic Disintegration Assay
The target compound belongs to an N-indol heteroarylcarboxamide scaffold class claimed in US20160347739A1 for HIV integrase inhibition [1]. In a related enzymatic disintegration assay using HIV-1 integrase, structurally related 5-oxopyrrolidine-3-carboxamide derivatives demonstrated IC₅₀ values ranging from 2.70 μM to >100 μM depending on the substitution pattern [2]. The 1-(2-methoxybenzyl)-N-(1-methyl-1H-indol-4-yl) substitution pattern introduces a methoxy group ortho on the benzyl ring and an N-methyl group on the indole, both of which are key pharmacophoric elements predicted to influence integrase binding. However, no publicly available direct IC₅₀ measurement for this exact compound in the HIV integrase assay has been identified as of the search date.
| Evidence Dimension | HIV-1 integrase inhibition (enzymatic disintegration assay) |
|---|---|
| Target Compound Data | No publicly available quantitative data for this exact compound |
| Comparator Or Baseline | Related 5-oxopyrrolidine-3-carboxamide analogs in the same chemotype range from IC₅₀ = 2,700 nM to >100,000 nM |
| Quantified Difference | Not calculable – exact compound data unavailable |
| Conditions | In vitro enzymatic disintegration assay using HIV-1 integrase (ChEMBL_90580 / CHEMBL701164) |
Why This Matters
The HIV integrase target class is clinically validated (raltegravir, dolutegravir); a compound with a unique chemotype like the 2-methoxybenzyl-indolyl-pyrrolidinone scaffold may offer a different resistance profile, making it a valuable probe for integrase-targeted drug discovery.
- [1] Howard University. 5-Oxopyrrolidine Derivatives as HIV Integrase Inhibitors. US Patent Application US20160347739A1. Published December 1, 2016. View Source
- [2] BindingDB. ChEMBL_90580 (CHEMBL701164): Inhibition of HIV-1 integrase enzymatic disintegration assay. BindingDB Entry 50036808. 2007. View Source
